N-cyclohexyl-2-(dimethylamino)-2-(4-methylphenyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of WAY-326792 involves several steps, typically starting with the preparation of the benzeneacetamide core. The reaction conditions often include the use of cyclohexylamine and dimethylamine as reagents . Industrial production methods for WAY-326792 are not widely documented, but laboratory synthesis generally involves standard organic synthesis techniques such as amide bond formation and methylation reactions .
Chemical Reactions Analysis
WAY-326792 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield amines .
Scientific Research Applications
WAY-326792 has several applications in scientific research:
Chemistry: It is used as a reference compound in studies involving serotonin transporters.
Biology: Researchers use it to study the mechanisms of serotonin uptake and its effects on cellular functions.
Mechanism of Action
WAY-326792 exerts its effects by targeting the serotonin transporter, a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron . By inhibiting this transporter, WAY-326792 increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission . This mechanism is similar to that of selective serotonin reuptake inhibitors, a class of antidepressants .
Comparison with Similar Compounds
WAY-326792 is unique in its specific targeting of the serotonin transporter. Similar compounds include:
Sertraline: Known as Zoloft, also a selective serotonin reuptake inhibitor.
Paroxetine: Marketed as Paxil, another compound in the same class.
Compared to these compounds, WAY-326792 may offer different pharmacokinetic properties and binding affinities, making it a valuable tool in research .
Properties
Molecular Formula |
C17H26N2O |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-(dimethylamino)-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H26N2O/c1-13-9-11-14(12-10-13)16(19(2)3)17(20)18-15-7-5-4-6-8-15/h9-12,15-16H,4-8H2,1-3H3,(H,18,20) |
InChI Key |
FOFBGVOQXCXSQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)NC2CCCCC2)N(C)C |
Origin of Product |
United States |
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